IMAC2 Hydrochloride

Skin Squamous Cell Carcinoma BRD4 Inhibition Comparative Efficacy

BET inhibitor studies often fail due to poor oral bioavailability or off-target activity of tool compounds. IMAC2 HCl (I-BET726) solves this with a tetrahydroquinoline scaffold that enables oral dosing and delivers clean BET selectivity. • Orally bioavailable in rodents - supports chronic dosing without IP injection • Superior potency in skin SCC: more effective than JQ1, CPI203, and AZD5153 • Clean selectivity: no significant binding to BRD7, BRD8, or CREBBP at 10 µM • Maintains lower IC50 (347 nM) vs. JQ1 (645 nM) in drug-resistant cancer models

Molecular Formula C19H21Br2ClFN3
Molecular Weight 505.6 g/mol
Cat. No. B10814867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMAC2 Hydrochloride
Molecular FormulaC19H21Br2ClFN3
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F.Cl
InChIInChI=1S/C19H20Br2FN3.ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24;/h1-4,9-10,15,23H,5-8,11-12H2;1H
InChIKeyKYXZAXCKUURKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

I-BET726 (IMAC2 HCl) Overview


IMAC2 Hydrochloride, also known as GSK1324726A or I-BET726, is a tetrahydroquinoline-based small molecule that functions as a potent, selective, and cell-permeable inhibitor of the Bromodomain and Extra-Terminal (BET) family of epigenetic reader proteins [1]. It exhibits high binding affinity for the bromodomains of BRD2, BRD3, and BRD4, with reported IC50 values of 41 nM, 31 nM, and 22 nM, respectively [2]. Unlike other chemotypes within the BET inhibitor class, I-BET726 is distinguished by its unique tetrahydroquinoline core scaffold, which confers a distinct selectivity profile and oral bioavailability suitable for in vivo animal model studies [3]. The compound is supplied as a hydrochloride salt and is intended for research use in preclinical oncology and inflammation models.

Why I-BET726 Cannot Be Substituted


While several BET bromodomain inhibitors share a common mechanism of action, they are not functionally interchangeable due to substantial differences in chemical scaffold, target selectivity, and pharmacokinetic properties that directly impact experimental outcomes. For instance, the triazolodiazepine-based inhibitor JQ1 and the tetrahydroquinoline-based I-BET726 exhibit divergent activity profiles in specific cancer cell contexts, with I-BET726 demonstrating superior efficacy in skin squamous cell carcinoma (SCC) models [1]. Furthermore, compounds within the same class can exhibit vastly different in vivo bioavailability; I-BET726 is orally bioavailable in rodents, a critical feature for long-term dosing studies that is not uniformly present across all BET inhibitors [2]. These scaffold-dependent variations in potency, selectivity, and ADME properties underscore the risk of data inconsistency and failed replication if a study-specific tool compound is substituted with a generic alternative.

I-BET726: Quantitative Evidence


Superior Anti-Proliferative Efficacy in Skin SCC

I-BET726 exhibits significantly greater potency in inhibiting the growth of skin squamous cell carcinoma (SCC) cells compared to other known BRD4 inhibitors, including the widely used tool compound JQ1. In a direct head-to-head study, I-BET726 was found to be 'more efficient in inhibiting skin SCC cells than known BRD4 inhibitors (JQ1, CPI203, and AZD5153)' [1]. This superior efficacy was demonstrated across a panel of established and primary human skin SCC cell lines, where I-BET726 treatment led to potent inhibition of survival, proliferation, cell cycle progression, and migration, and induced significant apoptosis [1].

Skin Squamous Cell Carcinoma BRD4 Inhibition Comparative Efficacy

High BET Bromodomain Selectivity

A critical differentiator for BET tool compounds is their selectivity over other bromodomain-containing proteins, as off-target inhibition can confound experimental results. I-BET726 demonstrates a clean selectivity profile, showing no significant binding to non-BET bromodomains at therapeutically relevant concentrations. Specifically, in a fluorescent thermal shift assay panel, I-BET726 did not induce a thermal shift (ΔTm) in non-BET bromodomains like BRD7, BRD8, and CREBBP at concentrations up to 10 µM [1]. This is supported by binding data showing no significant interaction with these off-targets .

Selectivity Profiling Bromodomain Off-Target Effects

Oral Efficacy in Neuroblastoma Xenografts

For in vivo oncology studies, oral bioavailability is a key advantage for chronic dosing regimens. I-BET726 demonstrates oral bioavailability in mice, with reported pharmacokinetic parameters including a half-life (t1/2) of 3.6 hours and an AUC0-t of 6.03 µg/h/ml following a 10 mg/kg intravenous dose . When administered orally at 15 mg/kg in a CHP-212 neuroblastoma xenograft model, I-BET726 achieved a tumor growth inhibition (TGI) of 82% by day 42, and a TGI of 58% by day 14 in an SK-N-AS model [1].

In Vivo Efficacy Neuroblastoma Oral Bioavailability

Enhanced Potency in Resistant Cancer Cells

The emergence of drug resistance is a major challenge in oncology. In a head-to-head comparison using resistant cancer cell lines, I-BET726 demonstrated superior cytotoxicity compared to the JQ1. Specifically, in a resistant cell line model, the IC50 for I-BET726 was 347 nM, whereas the IC50 for JQ1 was 645 nM [1]. This represents a ~1.9-fold increase in potency for I-BET726 in the resistant context.

Drug Resistance Cytotoxicity BRD4 Inhibition

I-BET726 Application Scenarios


Skin SCC Xenograft and Cell Models

I-BET726 is the preferred BET inhibitor for preclinical studies focused on skin SCC. It has been shown to be more effective than other BRD4 inhibitors like JQ1, CPI203, and AZD5153 in a panel of human skin SCC cell lines [1]. Furthermore, oral administration of I-BET726 potently inhibits the growth of A431 SCC xenografts in immunodeficient mice, validating its utility for in vivo efficacy testing in this specific cancer type [2].

Neuroblastoma Oral Dosing Studies

For long-term neuroblastoma xenograft studies where oral dosing is advantageous, I-BET726 is a strong candidate. It demonstrates oral bioavailability and has been shown to achieve significant tumor growth inhibition (up to 82% TGI) in neuroblastoma models when administered orally [1]. This is a key differentiator from other tool compounds like JQ1, which are typically administered via intraperitoneal injection, making I-BET726 more suitable for chronic dosing paradigms [2].

Drug Resistance Mechanism Studies

I-BET726 should be considered over JQ1 for studies exploring BET inhibitor sensitivity in drug-resistant cancer cell models. Direct comparative data shows that I-BET726 maintains a lower IC50 (347 nM) than JQ1 (645 nM) in resistant cell lines, indicating higher potency in this challenging context [1]. This makes I-BET726 a more relevant tool for dissecting pathways that govern resistance to epigenetic therapies.

High-Selectivity BET Studies

When the experimental goal is to link a biological phenotype directly to BET bromodomain inhibition, the high selectivity of I-BET726 is critical. It has been profiled against a panel of non-BET bromodomains and shows no significant binding to off-targets like BRD7, BRD8, and CREBBP at concentrations up to 10 µM [1]. This clean selectivity profile reduces the likelihood that observed effects are due to inhibition of non-BET bromodomain proteins, thereby strengthening the conclusion that BET proteins are the primary target [2].

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